molecular formula C17H16ClN5O2S B10979261 3-(3-chlorophenyl)-1-methyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide

3-(3-chlorophenyl)-1-methyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B10979261
M. Wt: 389.9 g/mol
InChI Key: DNPZQHTZLGSLFJ-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule with a diverse range of applications. Its chemical structure consists of a pyrazole ring fused with a thiadiazole ring, along with a chlorophenyl group and a tetrahydrofuran moiety. Let’s explore its synthesis, properties, and uses.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the condensation of appropriate starting materials. For instance, the chlorophenyl group can be introduced via nucleophilic aromatic substitution. The tetrahydrofuran-2-yl group can be incorporated through cyclization reactions. The thiadiazole ring formation typically involves cyclization of thiosemicarbazide derivatives.

Reaction Conditions::
  • Nucleophilic aromatic substitution: Requires a suitable chlorophenyl precursor and a nucleophile (e.g., amine or hydrazine).
  • Cyclization reactions: Performed under acidic or basic conditions, often using Lewis acids or bases.
  • Thiosemicarbazide cyclization: Involves heating thiosemicarbazide derivatives in the presence of acid or base.

Industrial Production:: While no specific industrial-scale production methods are widely reported for this compound, research efforts continue to optimize its synthesis for practical applications.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation at the pyrazole or thiadiazole ring.

    Reduction: Reduction reactions can modify the chlorophenyl or tetrahydrofuran-2-yl groups.

    Substitution: Nucleophilic substitution reactions can occur at various positions.

    Cyclization: Intramolecular cyclization reactions lead to the formation of the fused rings.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles (amines, hydrazines) and appropriate solvents.

    Cyclization: Acidic or basic conditions (e.g., sulfuric acid, sodium hydroxide).

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated as a potential drug candidate due to its diverse pharmacophores.

    Chemical Biology: Used as a probe to study biological processes.

    Industry: May serve as a precursor for other compounds.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular pathways related to disease processes.

Comparison with Similar Compounds

While no direct analogs exist, similar heterocyclic compounds with pyrazole and thiadiazole moieties are explored in drug discovery and materials science.

Properties

Molecular Formula

C17H16ClN5O2S

Molecular Weight

389.9 g/mol

IUPAC Name

5-(3-chlorophenyl)-2-methyl-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]pyrazole-3-carboxamide

InChI

InChI=1S/C17H16ClN5O2S/c1-23-13(9-12(22-23)10-4-2-5-11(18)8-10)15(24)19-17-21-20-16(26-17)14-6-3-7-25-14/h2,4-5,8-9,14H,3,6-7H2,1H3,(H,19,21,24)

InChI Key

DNPZQHTZLGSLFJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)C(=O)NC3=NN=C(S3)C4CCCO4

Origin of Product

United States

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